

# Sapitinib (AZD8931): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Sapitinib |           |  |  |
| Cat. No.:            | B1684515  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Sapitinib, also known as AZD8931, is a potent, orally bioavailable, and reversible dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3). By competitively binding to the ATP-binding site of these receptors, Sapitinib effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on ErbB signaling. This technical guide provides a detailed overview of the molecular structure, physicochemical and pharmacological properties, and key experimental methodologies related to Sapitinib.

## **Molecular Structure and Chemical Properties**

**Sapitinib** is a quinazoline derivative with the systematic IUPAC name 2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide[1].

Molecular Structure:



Table 1: Chemical and Physicochemical Properties of **Sapitinib** 



| Property                                  | Value                                                                                            | Source    |
|-------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula                         | C23H25CIFN5O3                                                                                    | [1][2][3] |
| Molecular Weight                          | 473.9 g/mol                                                                                      | [1]       |
| IUPAC Name                                | 2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide | [1]       |
| CAS Number                                | 848942-61-0                                                                                      | [1][2]    |
| pKa (piperidine)                          | 6.7                                                                                              | [1]       |
| pKa (quinazoline)                         | 5.0                                                                                              | [1]       |
| Solubility                                | DMSO: ≥33 mg/mL                                                                                  | [4]       |
| DMF: 33 mg/mL                             | [5]                                                                                              | _         |
| DMF:PBS (pH 7) (1:10): 0.09<br>mg/mL      | [5]                                                                                              |           |
| Aqueous (pH 6.8, phosphate buffer): 17 μM | [1]                                                                                              | _         |
| Melting Point                             | Not experimentally determined (Computationally predicted)                                        | _         |
| Boiling Point                             | Not experimentally determined (Computationally predicted)                                        | _         |
| logP                                      | Not experimentally determined (Computationally predicted)                                        |           |

## **Pharmacological Properties**

**Sapitinib** is a reversible, ATP-competitive inhibitor of EGFR, ErbB2, and ErbB3 tyrosine kinases. Its mechanism of action involves blocking the phosphorylation and activation of these



receptors, thereby inhibiting downstream signaling pathways critical for tumor cell growth and survival.

Table 2: Pharmacological Activity of Sapitinib

| Target                   | Assay Type             | IC50 (nM) | Cell Line |
|--------------------------|------------------------|-----------|-----------|
| EGFR                     | Cell-free kinase assay | 4         | N/A       |
| ErbB2                    | Cell-free kinase assay | 3         | N/A       |
| ErbB3                    | Cell-free kinase assay | 4         | N/A       |
| EGFR phosphorylation     | Cellular assay         | 4         | КВ        |
| ErbB2<br>phosphorylation | Cellular assay         | 3         | MCF-7     |
| ErbB3<br>phosphorylation | Cellular assay         | 4         | MCF-7     |

## **Signaling Pathways**

**Sapitinib** exerts its anti-cancer effects by inhibiting the ErbB signaling network. Upon ligand binding, ErbB receptors form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. **Sapitinib**'s inhibition of EGFR, ErbB2, and ErbB3 phosphorylation effectively blocks these downstream signals.





Click to download full resolution via product page

Caption: **Sapitinib** inhibits EGFR, ErbB2, and ErbB3, blocking downstream RAS/MAPK and PI3K/Akt pathways.

# Key Experimental Protocols In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines the determination of **Sapitinib**'s inhibitory activity against isolated EGFR and ErbB2 kinase domains.





Click to download full resolution via product page

Caption: Workflow for the in vitro kinase inhibition assay.



#### Methodology:

- Recombinant Kinase: Use purified, recombinant intracellular kinase domains of human EGFR and ErbB2.
- Assay Plate: Coat a 96-well ELISA plate with a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide).
- Inhibitor Preparation: Prepare a serial dilution of Sapitinib in an appropriate buffer (e.g., DMSO).
- Kinase Reaction: In each well, combine the kinase, a specific concentration of ATP (at the Km for each kinase, if known), and the serially diluted Sapitinib.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection: After incubation, wash the wells to remove unbound reagents. Add a phosphospecific primary antibody that recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Signal Generation: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
- Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the **Sapitinib** concentration and fitting the data to a sigmoidal dose-response curve.

## **Cellular Phosphorylation Inhibition Assay**

This protocol describes the assessment of **Sapitinib**'s ability to inhibit the phosphorylation of EGFR, ErbB2, and ErbB3 in a cellular context.

#### Methodology:

• Cell Culture: Culture appropriate cell lines (e.g., KB for EGFR, MCF-7 for ErbB2/ErbB3) in 96-well plates until they reach a suitable confluency.



- Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for a defined period (e.g., 16-24 hours).
- Inhibitor Treatment: Treat the cells with a serial dilution of **Sapitinib** for a specific duration (e.g., 1-2 hours).
- Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., EGF for EGFR, heregulin for ErbB2/ErbB3) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
- Cell Lysis: Lyse the cells and collect the protein lysates.
- · Detection (Western Blot or ELISA):
  - Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of EGFR, ErbB2, or ErbB3. Use antibodies against the total forms of the receptors as loading controls.
  - ELISA: Use a sandwich ELISA kit with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
- Data Analysis: Quantify the band intensities (Western Blot) or the ELISA signal. Calculate the IC50 value for the inhibition of phosphorylation as described in the in vitro kinase assay.

## **Cell Proliferation Assay (MTS-based)**

This protocol details the evaluation of **Sapitinib**'s effect on the proliferation of cancer cell lines.





Click to download full resolution via product page

Caption: Workflow for the MTS-based cell proliferation assay.

Methodology:



- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of Sapitinib and a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72-96 hours).
- MTS Reagent Addition: Add MTS reagent to each well. MTS is a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
   Calculate the concentration of Sapitinib that causes 50% growth inhibition (GI50) by plotting the percentage of cell growth relative to the vehicle control against the logarithm of the drug concentration.

## Conclusion

**Sapitinib** is a potent and selective dual inhibitor of the ErbB family of receptor tyrosine kinases. Its well-characterized molecular and pharmacological properties, coupled with its demonstrated anti-proliferative activity in various cancer models, underscore its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of **Sapitinib** and other kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapitinib | C23H25CIFN5O3 | CID 11488320 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Sapitinib (AZD8931): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684515#sapitinib-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com